molecular formula C19H28N2O2S B2860712 N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034536-52-0

N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2860712
CAS No.: 2034536-52-0
M. Wt: 348.51
InChI Key: WBVYUPVDCFVYRK-UHFFFAOYSA-N
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Description

N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound designed for pharmacological and chemical biology research. Its molecular structure integrates key pharmacophoric elements observed in bioactive molecules, suggesting potential for diverse investigative applications. The compound features a piperidine core, a common scaffold in medicinal chemistry known for contributing to molecular recognition and bioavailability. The presence of the tert-butylthio moiety can enhance lipophilicity and influence metabolic stability, while the acetamide group can serve as a key hydrogen-bonding unit. Structurally related piperidine-carboxamide compounds are frequently explored as potent antagonists for ion channels and receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain and inflammation research . Similarly, piperidine-based structures are under investigation for modulating protein complexes like the NLRP3 inflammasome, a component of the innate immune system . The specific spatial arrangement of its functional groups makes this compound a valuable chemical tool for probing structure-activity relationships (SAR), optimizing lead compounds in drug discovery, and studying underlying biological mechanisms. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-14(22)20-16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(21)13-24-19(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYUPVDCFVYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine

The introduction of the tert-butylthio methyl group at the 2-position of piperidine is achieved through nucleophilic substitution. Starting with 2-(bromomethyl)piperidine , reaction with tert-butylthiol in the presence of a base (e.g., potassium carbonate) affords the thioether derivative.

Reaction Conditions :

  • Substrate : 2-(Bromomethyl)piperidine (1.0 equiv).
  • Nucleophile : tert-Butylthiol (1.2 equiv).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : Dimethylformamide (DMF), 60°C, 12 hours.
  • Yield : 68–75%.

Boc Protection of Piperidine

To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected as a tert-butyloxycarbonyl (Boc) derivative. Treatment with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (triethylamine) yields tert-butyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate .

Generation of Piperidine-1-Carboxylic Acid

Deprotection and Carbonylation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amine. Subsequent reaction with triphosgene in tetrahydrofuran (THF) converts the amine to the corresponding piperidine-1-carbonyl chloride .

Optimization Notes :

  • Excess triphosgene (1.5 equiv) ensures complete conversion.
  • Reaction progress is monitored via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1).

Synthesis of 4-Acetamidoaniline

Acetylation of 4-Nitroaniline

4-Nitroaniline is acetylated using acetic anhydride in pyridine, yielding 4-nitroacetanilide . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-acetamidoaniline .

Critical Parameters :

  • Hydrogenation Pressure : 50 psi, 25°C.
  • Yield : 85–90% after recrystallization.

Amide Coupling and Final Assembly

HBTU/HOBt-Mediated Coupling

The piperidine-1-carbonyl chloride is coupled with 4-acetamidoaniline using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA) .

Reaction Setup :

  • Solvent : DCM, 0°C to room temperature.
  • Molar Ratio : 1:1.2 (piperidine acid:aniline).
  • Yield : 62–68%.

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: DCM/methanol, 95:5) and characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.15 (s, 3H, acetyl), 3.45–3.60 (m, 2H, piperidine CH₂).
  • HRMS : [M+H]⁺ calculated for C₂₀H₂₉N₂O₂S: 385.1921; found: 385.1918.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 4-acetamidobenzaldehyde with 2-((tert-butylthio)methyl)piperidine using sodium cyanoborohydride . However, this method yields <30% due to steric hindrance.

Solid-Phase Synthesis

Immobilization of the piperidine derivative on Wang resin enables iterative coupling and deprotection steps, though scalability remains a limitation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
HBTU/HOBt Coupling 62–68 95 High reproducibility
Reductive Amination <30 85 Fewer steps
Solid-Phase 45–50 90 Ease of purification

Mechanistic Insights and Side Reactions

  • Thioether Oxidation : The tert-butylthio group is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during coupling.
  • Amide Racemization : Prolonged reaction times (>24 hours) lead to partial racemization at the piperidine stereocenter, mitigated by low-temperature coupling.

Industrial Scalability and Cost Considerations

  • Cost Drivers : tert-Butylthiol (~$120/g) and HBTU (~$90/g) contribute significantly to production costs.
  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylthio group may interact with thiol groups in proteins, while the piperidine ring can modulate receptor activity. The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several analogs documented in chemical databases:

Compound A : N-(4-hydroxyphenyl)acetamide (CAS not specified)
  • Structure : A simpler analog lacking the piperidine and tert-butylthio groups, instead featuring a hydroxyl group on the phenyl ring.
  • Relevance: Widely studied (289,000+ references) as a precursor in drug synthesis and known for analgesic and antipyretic properties .
  • Key Difference : The hydroxyl group in Compound A enhances water solubility but reduces membrane permeability compared to the tert-butylthio group in the target compound, which likely improves lipophilicity and CNS penetration.
Compound B : 4-Piperidinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-1-(2-thienylcarbonyl) (CAS 1014577-25-3)
  • Structure : Shares the piperidinecarboxamide backbone but replaces tert-butylthio with a thienylcarbonyl group and incorporates a diazenylphenyl moiety.
Compound C : 2-(4-tert-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide (CAS 445409-24-5)
  • Structure: Contains a tert-butylphenoxy group and a piperidinylsulfonyl substituent.
  • Molecular Formula : C23H30N2O4S (MW 430.56) .
  • Relevance : The sulfonyl group in Compound C enhances electronegativity and hydrogen-bond acceptor capacity, contrasting with the carbonyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~435 (estimated) ~151 ~434 (calculated) 430.56
Key Functional Groups tert-butylthio, amide Hydroxyl, amide Thienyl, diazenyl tert-butylphenoxy, sulfonyl
Lipophilicity (LogP) High (tert-butylthio) Moderate (hydroxyl) Moderate (thienyl) High (phenoxy)
Solubility Likely low (lipophilic) High (polar hydroxyl) Moderate Low (sulfonyl)

Biological Activity

N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide, a compound with the CAS number 2034569-31-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O3SC_{18}H_{28}N_{2}O_{3}S, with a molecular weight of 352.5 g/mol. The structure consists of a piperidine ring substituted with a tert-butylthio group and an acetamide moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Mycobacterium tuberculosis, indicating strong activity against resistant strains .

CompoundMIC (µg/mL)Activity Against Resistant Strain
Compound A2Yes
Compound B4Yes
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound were assessed using the HaCaT cell line, demonstrating a selective index (SI) greater than 1.0, suggesting low toxicity to non-cancerous cells . The half-maximal inhibitory concentration (IC50) values were significantly higher than the MICs for antimicrobial activity, confirming its potential as a therapeutic agent without substantial cytotoxic risk.

Study on Piperidinothiosemicarbazones

A comparative study involving piperidinothiosemicarbazones highlighted that modifications in the piperidine structure could enhance antimicrobial efficacy while reducing cytotoxicity. The findings suggest that compounds with similar structural features to this compound could be optimized for better performance against M. tuberculosis .

Screening for Orexin Receptor Agonist Activity

Another investigation focused on substituted piperidine compounds revealed that certain derivatives exhibited orexin type 2 receptor agonist activity. This activity is crucial for developing treatments for conditions like narcolepsy and obesity, suggesting that this compound might have broader implications in neuropharmacology .

Q & A

Q. How can researchers optimize the synthesis of N-(4-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)phenyl)acetamide?

Answer: Synthesis optimization involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation between piperidine and phenylacetamide moieties) .
  • Purification techniques (e.g., column chromatography or recrystallization) to isolate intermediates and final products .
  • Reaction condition tuning : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst selection (e.g., HATU for efficient coupling) .
    Critical parameters include monitoring reaction progress via TLC and ensuring anhydrous conditions for sulfur-containing intermediates .

Q. What analytical methods are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., tert-butylthio and piperidine groups) and detects impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC : Quantifies purity (>95% for biological assays) .

Q. What preliminary assays evaluate its biological activity?

Answer: Initial screening includes:

  • Enzyme inhibition assays : Measure IC50 against targets (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
  • Cellular viability assays (e.g., MTT assay) to assess cytotoxicity in cancer or normal cell lines .
  • Molecular docking : Predict binding affinity to receptors (e.g., GPCRs or ion channels) using AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Answer: SAR strategies involve:

  • Substituent modification : Replace tert-butylthio with smaller alkylthio groups to reduce steric hindrance and enhance target binding .
  • Bioisosteric replacements : Swap the piperidine ring with azetidine to optimize metabolic stability .
  • In vitro assays : Compare modified analogs’ potency (IC50) and selectivity (e.g., kinase panel screening) .

Q. What mechanistic studies elucidate its interaction with biological targets?

Answer: Advanced methods include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to purified proteins .
  • X-ray crystallography : Resolve 3D structures of compound-target complexes to identify key binding residues .
  • Molecular dynamics simulations : Predict conformational changes in targets upon binding (e.g., using GROMACS) .

Q. How should researchers address contradictions in reported biological data?

Answer: Conflicting results (e.g., varying IC50 values across studies) may arise from:

  • Assay variability (e.g., buffer pH, ATP concentration in kinase assays) .
  • Compound purity : Impurities >5% can skew activity; re-test with HPLC-validated samples .
  • Cell line heterogeneity : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs) .

Q. What strategies assess its chemical stability and reactivity?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Reactivity profiling : Test compatibility with common reagents (e.g., NaBH4 for sulfide reduction) .
  • Accelerated stability testing : Monitor decomposition via LC-MS over 1–3 months .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

Answer:

  • Pharmacokinetics (PK) : Administer orally or intravenously to rodents; measure plasma half-life (t1/2) and bioavailability using LC-MS/MS .
  • Pharmacodynamics (PD) : Correlate plasma concentration with target modulation (e.g., biomarker inhibition in tumor tissue) .
  • Toxicology : Conduct acute (14-day) and subchronic (90-day) studies to assess organ toxicity (histopathology) and maximum tolerated dose (MTD) .

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